molecular formula C6H4Cl4N2 B15301728 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine

2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine

Cat. No.: B15301728
M. Wt: 245.9 g/mol
InChI Key: HXIRAOQURHWMLX-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is a chlorinated pyrimidine derivative with the molecular formula C6H4Cl4N2. This compound is known for its significant role in various chemical reactions and applications, particularly in the fields of organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes reacting barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. The resulting intermediate is then further chlorinated using phosphorus pentachloride (PCl5) or a combination of phosphorus trichloride (PCl3) and chlorine (Cl2) at temperatures ranging from 20°C to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where other chlorinated pyrimidines may not be as effective .

Properties

Molecular Formula

C6H4Cl4N2

Molecular Weight

245.9 g/mol

IUPAC Name

2,4,6-trichloro-5-(2-chloroethyl)pyrimidine

InChI

InChI=1S/C6H4Cl4N2/c7-2-1-3-4(8)11-6(10)12-5(3)9/h1-2H2

InChI Key

HXIRAOQURHWMLX-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

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